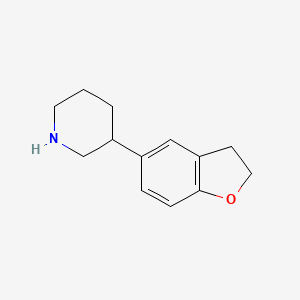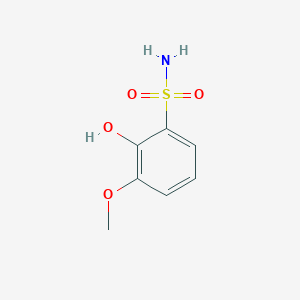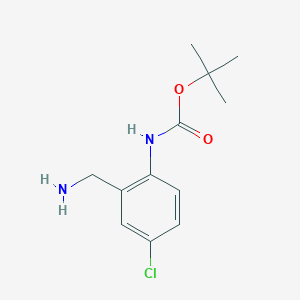
3-Cyclopropyl-3-hydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-hydroxypentanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxylated pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the action of alkali on ethyl γ-chlorobutyrate . These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, utilizing robust reaction setups to handle the vigorous reactions and ensure safety. The use of automated systems for precise addition of reagents and temperature control is crucial in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group can be functionalized through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Conditions for these reactions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups onto the cyclopropyl ring, enhancing the compound’s versatility.
科学的研究の応用
3-Cyclopropyl-3-hydroxypentanoic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, its derivatives are studied for their potential biological activities and interactions with enzymes . In medicine, the compound is explored for its potential therapeutic properties, including its role as a conformational restrictor in drug design . Industrially, it is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds: Similar compounds to 3-Cyclopropyl-3-hydroxypentanoic acid include (S)-3-hydroxypentanoic acid and other cyclopropyl-containing carboxylic acids . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to its combination of a cyclopropyl ring and a hydroxylated pentanoic acid chain. This structural motif imparts distinct chemical properties, such as increased ring strain and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
3-cyclopropyl-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(11,5-7(9)10)6-3-4-6/h6,11H,2-5H2,1H3,(H,9,10) |
InChIキー |
MVNGATOCDBXATI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)O)(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)




![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)




